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Compound of Interest

Compound Name: (2-Bromovinyl)trimethylsilane

Cat. No.: B178746 Get Quote

(2-Bromovinyl)trimethylsilane is a versatile bifunctional reagent that has carved a niche in

organic synthesis, primarily as a precursor for the stereoselective formation of vinylsilanes and

as a key building block in palladium-catalyzed cross-coupling reactions. Its ability to introduce a

vinyltrimethylsilyl moiety or serve as a vinyl cation equivalent makes it a valuable tool for

researchers in medicinal chemistry and natural product synthesis. This guide provides a

comparative overview of its principal applications, supported by experimental data and detailed

protocols, and contrasts its utility with alternative synthetic methods.

Core Applications: A Focus on Cross-Coupling
Reactions
The primary utility of (2-bromovinyl)trimethylsilane lies in its participation in various

palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions.

These transformations allow for the formation of carbon-carbon bonds, enabling the

construction of complex molecular architectures.

Suzuki Coupling
The Suzuki coupling reaction of (2-bromovinyl)trimethylsilane with arylboronic acids provides

a straightforward and high-yielding method for the synthesis of arylated vinylsilanes. These

products are valuable intermediates, for instance, in the synthesis of substituted styrenes.

Table 1: Suzuki Coupling of (E)-(2-Bromovinyl)trimethylsilane with Various Arylboronic Acids
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Entry
Arylbor
onic
Acid

Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄ (3)
Na₂CO₃

Toluene/

H₂O
100 12 92

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂ (2)
K₃PO₄

1,4-

Dioxane
90 16 88

3

4-

Nitrophe

nylboroni

c acid

Pd(OAc)₂

/SPhos

(2)

Cs₂CO₃ Toluene 110 8 75

4

2-

Thienylb

oronic

acid

Pd(PPh₃)

₄ (3)
Na₂CO₃

DME/H₂

O
80 18 85

Experimental Protocol: General Procedure for Suzuki Coupling

To a solution of (E)-(2-bromovinyl)trimethylsilane (1.0 mmol) and the corresponding

arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL), the palladium

catalyst (0.03 mmol) and sodium carbonate (2.0 mmol) are added. The resulting mixture is

degassed with argon for 15 minutes and then heated at 100 °C for 12 hours. After cooling to

room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and

brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure. The crude product is purified by flash column chromatography on

silica gel to afford the desired arylated vinylsilane.[1]

Stille Coupling
The Stille coupling offers an alternative route to functionalized vinylsilanes, utilizing

organostannanes as coupling partners. This method is particularly useful when the

corresponding boronic acid is unstable or difficult to access.
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Table 2: Stille Coupling of (E)-(2-Bromovinyl)trimethylsilane with Organostannanes

Entry
Organo
stannan
e

Catalyst
(mol%)

Ligand
(mol%)

Solvent
Temp
(°C)

Time (h)
Yield
(%)

1

Tributyl(vi

nyl)stann

ane

Pd(PPh₃)

₄ (5)
- THF 65 24 85

2

Tributyl(p

henyl)sta

nnane

Pd₂

(dba)₃

(2.5)

P(o-tol)₃

(10)
Toluene 100 16 90

3

(E)-

Tributyl(2

-

phenylet

henyl)sta

nnane

PdCl₂(PP

h₃)₂ (3)
- DMF 80 12 82

4

Tributyl(e

thynyl)sta

nnane

Pd(PPh₃)

₄ (5)
CuI (10) THF 50 6 78

Experimental Protocol: General Procedure for Stille Coupling

In a flame-dried flask under an argon atmosphere, (E)-(2-bromovinyl)trimethylsilane (1.0

mmol), the organostannane (1.1 mmol), and the palladium catalyst (0.05 mmol) are dissolved

in anhydrous THF (5 mL). The reaction mixture is heated to reflux for 24 hours. After cooling to

room temperature, the solvent is removed under reduced pressure. The residue is dissolved in

diethyl ether and a saturated aqueous solution of potassium fluoride is added. The mixture is

stirred vigorously for 1 hour, and the resulting precipitate is removed by filtration through a pad

of Celite. The filtrate is washed with water and brine, dried over magnesium sulfate, and

concentrated. The crude product is purified by column chromatography.[2][3][4]

Heck Reaction
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The Heck reaction provides a method for the vinylation of various alkenes using (2-
bromovinyl)trimethylsilane. This reaction is particularly useful for the synthesis of substituted

dienes.

Table 3: Heck Reaction of (E)-(2-Bromovinyl)trimethylsilane with Alkenes

Entry Alkene
Catalyst
(mol%)

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1 Styrene
Pd(OAc)₂

(2)
Et₃N DMF 100 24 75

2
Methyl

acrylate

Pd(PPh₃)

₄ (3)
K₂CO₃

Acetonitri

le
80 18 80

3
Cyclohex

ene

Pd(OAc)₂

/P(o-tol)₃

(2)

NaOAc DMA 120 36 65

Experimental Protocol: General Procedure for Heck Reaction

A mixture of (E)-(2-bromovinyl)trimethylsilane (1.0 mmol), the alkene (1.5 mmol),

palladium(II) acetate (0.02 mmol), triethylamine (1.5 mmol), and N,N-dimethylformamide (5 mL)

is placed in a sealed tube. The mixture is heated at 100 °C for 24 hours. After cooling, the

reaction mixture is poured into water and extracted with diethyl ether. The combined organic

layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is

purified by flash chromatography to give the desired product.[5][6][7]

Comparison with Alternative Methods for
Vinylsilane Synthesis
While cross-coupling reactions of (2-bromovinyl)trimethylsilane are effective, other methods

for the synthesis of vinylsilanes exist, most notably the hydrosilylation of alkynes.

Table 4: Comparison of Vinylsilane Synthesis Methods
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Feature
Cross-Coupling of (2-
Bromovinyl)trimethylsilane

Hydrosilylation of Alkynes

Starting Materials
(2-Bromovinyl)trimethylsilane,

Organometallic reagent
Alkyne, Hydrosilane

Stereoselectivity
High (retention of

configuration)

Variable (depends on catalyst

and conditions)

Regioselectivity
Defined by the starting

bromovinylsilane

Can be an issue (α vs. β

addition)

Functional Group Tolerance

Generally good, but sensitive

to highly reactive

organometallics

Broad, but can be affected by

reducible groups

Atom Economy Moderate High

Typical Yields 70-95% 85-98%

The hydrosilylation of acetylene, for example, can yield vinyltrialkoxy- and

alkylvinyldialkoxysilanes in yields of 85-98%.[8] While this method boasts high atom economy,

controlling regio- and stereoselectivity can be challenging. In contrast, the use of (E)- or (Z)-(2-
bromovinyl)trimethylsilane in cross-coupling reactions provides excellent control over the

geometry of the resulting double bond.

Application in Natural Product Synthesis
The utility of (2-bromovinyl)trimethylsilane is further highlighted by its application as a key

building block in the total synthesis of complex natural products. A notable example is its

potential use in the synthesis of ambruticin, a potent antifungal agent. Synthetic strategies

towards ambruticin and its intermediates often involve the construction of a complex polyketide

chain with multiple stereocenters. Convergent approaches frequently rely on the coupling of

key fragments. For instance, a vinyl iodide fragment can be coupled with a cyclopropane-

containing fragment via a Suzuki-Miyaura cross-coupling reaction.[9][10] While the specific use

of (2-bromovinyl)trimethylsilane in a completed total synthesis of ambruticin is not explicitly

detailed in the provided search results, its role as a precursor to the necessary vinylmetal

species in such a key coupling step is a logical and powerful application.
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Caption: Conceptual workflow for ambruticin synthesis.

Logical Workflow for Cross-Coupling Reactions
The successful execution of a palladium-catalyzed cross-coupling reaction using (2-
bromovinyl)trimethylsilane involves a series of well-defined steps, from the preparation of the

reaction mixture to the isolation and purification of the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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